molecular formula C18H18N2O2S B14759033 N-(4-cyano-3-cyclopropylphenyl)-1-(4-methylphenyl)methanesulfonamide

N-(4-cyano-3-cyclopropylphenyl)-1-(4-methylphenyl)methanesulfonamide

Katalognummer: B14759033
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: PVSUTUAFYDGUTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(4-cyano-3-cyclopropylphenyl)-1-(4-methylphenyl)methanesulfonamide” is a complex organic compound that may have applications in various fields such as medicinal chemistry, materials science, and industrial chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-cyano-3-cyclopropylphenyl)-1-(4-methylphenyl)methanesulfonamide” likely involves multiple steps, including the formation of the core phenyl structure, introduction of the cyano and cyclopropyl groups, and the final attachment of the methanesulfonamide group. Typical reaction conditions may include the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

“N-(4-cyano-3-cyclopropylphenyl)-1-(4-methylphenyl)methanesulfonamide” may undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific reaction, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions would depend on the specific reaction pathway and conditions. For example, oxidation may yield a sulfone derivative, while reduction may produce a secondary amine.

Wissenschaftliche Forschungsanwendungen

“N-(4-cyano-3-cyclopropylphenyl)-1-(4-methylphenyl)methanesulfonamide” may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in biological studies.

    Medicine: Possible applications in drug discovery and development, particularly if it exhibits biological activity.

    Industry: Use in the production of specialty chemicals or materials with unique properties.

Wirkmechanismus

The mechanism of action for “N-(4-cyano-3-cyclopropylphenyl)-1-(4-methylphenyl)methanesulfonamide” would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways or processes. Detailed studies would be required to elucidate the exact mechanism and molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds may include other sulfonamide derivatives, cyano-substituted phenyl compounds, and cyclopropyl-containing molecules. Examples include:

  • N-(4-cyano-3-phenylphenyl)methanesulfonamide
  • N-(4-cyano-3-cyclopropylphenyl)benzenesulfonamide

Uniqueness

The uniqueness of “N-(4-cyano-3-cyclopropylphenyl)-1-(4-methylphenyl)methanesulfonamide” may lie in its specific combination of functional groups, which could confer unique chemical reactivity, biological activity, or physical properties compared to similar compounds.

Eigenschaften

Molekularformel

C18H18N2O2S

Molekulargewicht

326.4 g/mol

IUPAC-Name

N-(4-cyano-3-cyclopropylphenyl)-1-(4-methylphenyl)methanesulfonamide

InChI

InChI=1S/C18H18N2O2S/c1-13-2-4-14(5-3-13)12-23(21,22)20-17-9-8-16(11-19)18(10-17)15-6-7-15/h2-5,8-10,15,20H,6-7,12H2,1H3

InChI-Schlüssel

PVSUTUAFYDGUTJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC(=C(C=C2)C#N)C3CC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.